4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Overview
Description
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a chemical compound with the molecular formula C9H8N2S5 . It appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is 304.5 g/mol . The InChI code isInChI=1S/C9H8N2S5/c10-3-1-5-13-7-8 (14-6-2-4-11)16-9 (12)15-7/h1-2,5-6H2
and the InChIKey is DRMGXZWMQXEMKB-UHFFFAOYSA-N
. The canonical SMILES representation is C (CSC1=C (SC (=S)S1)SCCC#N)C#N
. Physical And Chemical Properties Analysis
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a solid at 20 degrees Celsius . It has a melting point range of 81.0 to 85.0 degrees Celsius . .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is utilized in the synthesis of a range of 1,3-dithiol-2-one derivatives. These derivatives are formed through Diels–Alder cycloaddition reactions with vinyl-substituted compounds, providing a variety of structurally diverse molecules (Li et al., 2014).
Crystal Structures of Derivatives : The crystal structures of derivatives of 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one reveal significant information about molecular geometries and intermolecular interactions. These structures aid in understanding the molecular alignments and hydrogen bonding networks within these compounds (Arumugam et al., 2011).
Organometallic Chemistry
Synthesis of Organometallic Compounds : This chemical is instrumental in synthesizing bis(triorganotin)thiolato-dithiole compounds. These compounds demonstrate diverse coordination chemistry and are vital in understanding tin-based organometallic complexes (Bordinhão et al., 2006).
Cobalt Dithiolene Complex Formation : In the realm of metal-organic frameworks, 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one participates in reactions leading to the formation of novel cobalt dithiolene complexes. These complexes have potential applications in catalysis and materials science (Masui et al., 2008).
Molecular Electronics
Electrochemical Behavior Studies : Derivatives of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one are studied for their electrochemical behaviors, which is crucial for developing molecular electronics. These studies involve understanding the redox properties of these compounds (Imafuku et al., 2005).
Tetrathiafulvalene Precursors : This chemical serves as a precursor in synthesizing tetrathiafulvalene derivatives. These derivatives are significant for their conductive properties and are pivotal in the development of organic metals (Kumar et al., 1997).
Safety And Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYHFUIJFJOCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=O)S1)SCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401340 | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
CAS RN |
158871-28-4 | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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